molecular formula C18H20N2O4 B2927915 1-(cyclopropylmethyl)-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1775352-88-9

1-(cyclopropylmethyl)-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B2927915
CAS No.: 1775352-88-9
M. Wt: 328.368
InChI Key: XPPDLHTVFHFOTC-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a complex organic compound that belongs to the pyrimidine family. It features a unique structure comprising cyclopropylmethyl and ethoxyphenyl groups attached to a dihydrofuro pyrimidine core. This compound is of interest in various fields due to its potential biological activity and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common route includes the initial formation of the pyrimidine ring, followed by the introduction of the cyclopropylmethyl and ethoxyphenyl groups. The reactions often require controlled conditions such as specific temperatures, solvents, and catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial-scale production of this compound may involve optimizing the reaction conditions established in laboratory settings. This can include scaling up the quantities of reactants, using continuous flow reactors to improve efficiency, and implementing purification processes like crystallization or chromatography to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione undergoes various chemical reactions typical for organic compounds of its class:

  • Oxidation: : This can convert certain functional groups within the molecule to their oxidized forms.

  • Reduction: : Reduction reactions can alter the oxidation state of specific atoms within the compound.

  • Substitution: : The ethoxyphenyl and cyclopropylmethyl groups can be replaced or modified under suitable reaction conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Various alkyl halides, acid chlorides.

Major Products

The products formed from these reactions depend on the specific conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups, potentially altering the compound's biological activity.

Scientific Research Applications

Chemistry

  • Synthetic Intermediate: : It can serve as an intermediate in the synthesis of more complex molecules.

Biology

  • Biological Studies: : Due to its structural properties, it can be used in studies investigating enzyme interactions and biochemical pathways.

Medicine

  • Pharmaceutical Development: : The compound's unique structure might be useful in the design of new drugs targeting specific biological pathways or diseases.

Industry

  • Material Science: : Its potential reactivity could be exploited in developing new materials or coatings with desirable properties.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione likely involves interactions with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound may modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyrimidine Derivatives: : These include other compounds with modifications on the pyrimidine ring.

  • Furo Derivatives: : Compounds with similar furo structures but different substituents.

Uniqueness

The uniqueness of 1-(cyclopropylmethyl)-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione lies in its specific substituent pattern, which can confer distinct biological activity and chemical properties not shared by other similar compounds.

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-(4-ethoxyphenyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-2-23-13-7-5-12(6-8-13)16-15-14(10-24-17(15)21)20(18(22)19-16)9-11-3-4-11/h5-8,11,16H,2-4,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPDLHTVFHFOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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